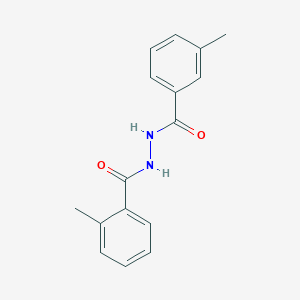

2-methyl-N'-(3-methylbenzoyl)benzohydrazide

Description

2-Methyl-N'-(3-methylbenzoyl)benzohydrazide (CAS: 304479-17-2) is a benzohydrazide derivative with the molecular formula C₁₆H₁₆N₂O₂ and a molecular weight of 268.31 g/mol . Structurally, it consists of a benzohydrazide backbone substituted with a 3-methylbenzoyl group at the N'-position and a methyl group at the 2-position of the benzene ring. This compound belongs to a class of hydrazide derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

2-methyl-N'-(3-methylbenzoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-6-5-8-13(10-11)15(19)17-18-16(20)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGNHDAWNDMNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 2-methylbenzoic acid hydrazide with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of 2-methyl-N’-(3-methylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-(3-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.

Major Products Formed

Oxidation: Formation of benzohydrazide oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

2-methyl-N’-(3-methylbenzoyl)benzohydrazide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzohydrazide derivatives exhibit varied biological activities depending on their substituents. Below is a systematic comparison of 2-methyl-N'-(3-methylbenzoyl)benzohydrazide with structurally related compounds, focusing on molecular features, biological activities, and key research findings.

Key Trends in Structure-Activity Relationships (SAR)

Substituent Position and Electronic Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl) and nitro (NO₂) groups enhance antimicrobial and anticancer activities by increasing electrophilicity and binding affinity to target enzymes (e.g., tubulin or bacterial cell walls) . Electron-Donating Groups (EDGs): Methoxy (OMe) groups improve cholinesterase inhibition (e.g., 9i, IC₅₀ = 9.6 µM) by optimizing hydrogen bonding with active-site residues .

Hybridization Strategies :

- Incorporating heterocycles (e.g., pyrrole in C8) enhances anticancer activity by promoting interactions with DNA or protein targets .

- Schiff base formation (e.g., thiophene or nitrobenzylidene derivatives) improves antimicrobial potency by introducing planar, conjugated systems that disrupt microbial membranes .

Solubility and ADMET Properties :

- Methyl and methoxy substituents generally improve solubility compared to halogens, as seen in CDK2 inhibitors like 2-trifluoromethyl-N'-[5-nitroisatinyl]benzohydrazide , where trifluoromethyl groups balance lipophilicity for blood-brain barrier penetration .

Biological Activity

2-Methyl-N'-(3-methylbenzoyl)benzohydrazide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzohydrazides, which are characterized by the presence of a hydrazine functional group linked to carbonyl groups. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

- IUPAC Name : 2-methyl-N'-(3-methylbenzoyl)benzohydrazide

- Molecular Formula : CHNO

- Molecular Weight : 256.31 g/mol

The biological activity of 2-methyl-N'-(3-methylbenzoyl)benzohydrazide is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing various metabolic pathways and signal transduction processes. Notably, it has been investigated for its potential to inhibit certain enzymes involved in microbial resistance and cancer progression.

Antimicrobial Activity

Research indicates that 2-methyl-N'-(3-methylbenzoyl)benzohydrazide exhibits significant antimicrobial properties. It has been evaluated against various pathogens, revealing moderate to potent inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | 0.83 µM |

These results suggest that the compound may serve as a promising lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of 2-methyl-N'-(3-methylbenzoyl)benzohydrazide. Preliminary findings indicate that it may induce cytotoxic effects in various cancer cell lines, with mechanisms likely involving apoptosis and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study screened several derivatives of benzohydrazides, including 2-methyl-N'-(3-methylbenzoyl)benzohydrazide, against clinical strains of bacteria and fungi. The compound demonstrated notable activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa and Escherichia coli, with MIC values comparable to established antibiotics like ciprofloxacin . -

Cytotoxicity Assessment :

In vitro assays using human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) revealed that the compound exhibits selective toxicity towards cancerous cells while sparing normal cells at lower concentrations. This selectivity enhances its potential as a therapeutic agent .

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of 2-methyl-N'-(3-methylbenzoyl)benzohydrazide:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism, suggesting potential applications in managing diabetes .

- Molecular Docking Studies : Computational studies indicate strong binding interactions with target enzymes, supporting its role as a potent inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.